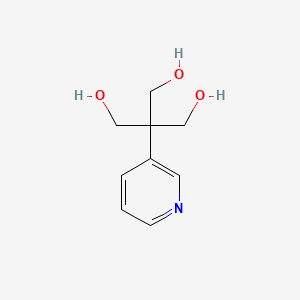

1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)-

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol , derived through substitutive nomenclature rules. The parent chain is propane-1,3-diol, with two substituents: a hydroxymethyl group (-CH2OH) and a pyridin-3-yl group (a pyridine ring attached via its third carbon). The numbering prioritizes the diol groups at positions 1 and 3, while the substituents at position 2 are listed alphabetically.

Comparative analysis of analogous pyridinyl-substituted propanediols reveals consistent naming patterns. For example:

- 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol (CAS 20845-48-1)

- 2-(Pyridin-2-yl)-1,3-propanediol (CAS 49745-42-8)

While the specific Chemical Abstracts Service (CAS) registry number for the 3-pyridinyl derivative is not explicitly listed in the provided sources, its theoretical assignment would follow the sequential numbering scheme observed in positional isomers. For instance, the 2-pyridinyl analog (CAS 49745-42-8) and 4-pyridinyl variant (CAS 20845-48-1) suggest a potential CAS range of 49745-XX-X for the 3-pyridinyl compound, though this remains unconfirmed in current public databases.

Structural Isomerism and Positional Variations in Pyridinyl-Substituted Propanediols

Pyridinyl substitution at different ring positions creates distinct structural isomers with unique physicochemical profiles. The following comparative table synthesizes data from documented analogs:

The 2-pyridinyl isomer demonstrates higher density (1.199 g/cm³) compared to aliphatic diols, attributable to aromatic ring stacking interactions. The absence of experimental data for the 3- and 4-pyridinyl variants in the provided sources necessitates computational predictions. Molecular dynamics simulations of analogous compounds suggest that 3-pyridinyl substitution may induce unique hydrogen-bonding networks due to the meta-positioned nitrogen atom, potentially influencing solubility and crystallinity.

Positional isomerism also affects spectroscopic signatures. Nuclear magnetic resonance (NMR) studies of 2-pyridinyl derivatives show distinct aromatic proton splitting patterns (δ 8.1–7.2 ppm) compared to para-substituted analogs. Infrared spectroscopy reveals O-H stretching frequencies near 3300 cm⁻¹ for all diol derivatives, with pyridine ring vibrations appearing between 1600–1400 cm⁻¹.

Comparative Analysis of Synonyms and Alternative Naming Conventions

Synonym diversity in pyridinyl propanediol derivatives arises from historical naming practices and registry database variations. The target compound’s nomenclature includes:

- 2-(3-Pyridinyl)-2-(hydroxymethyl)-1,3-propanediol

- 2-Hydroxymethyl-2-(3-pyridyl)propane-1,3-diol

These follow patterns observed in registered analogs:

- For the 2-pyridinyl isomer: 2-Pyridin-2-yl-propane-1,3-diol (ChemSpider ID 25945177)

- For the 4-pyridinyl variant: 2-Hydroxymethyl-2-(4-pyridyl)-1,3-propanediol (PubChem CID 53411072)

Registry databases employ distinct formatting conventions, as illustrated by these examples:

- PubChem : Prefers hyphenated substituent descriptors (e.g., 2-(hydroxymethyl)-2-(pyridin-4-yl))

- ChemSpider : Uses condensed positional indicators (e.g., 2-pyridin-2-yl)

- European Patent Office : Often includes obsolete terms like β-pyridyl for historical submissions

The lack of standardized synonymy across databases complicates literature searches, necessitating cross-referencing of registry numbers and structural descriptors. For instance, the 2-pyridinyl derivative is alternatively labeled 2-Methyl-2-(2-pyridinyl)-1,3-propanediol in some sources, erroneously implying methyl substitution. Such discrepancies highlight the importance of structural verification via InChI keys or SMILES notations when resolving chemical identities.

Properties

CAS No. |

73785-52-1 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-(hydroxymethyl)-2-pyridin-3-ylpropane-1,3-diol |

InChI |

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-2-1-3-10-4-8/h1-4,11-13H,5-7H2 |

InChI Key |

UKPISVUBVUAAJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Key Steps and Reagents in Chemical Reduction Synthesis

| Step | Description | Common Reagents/Catalysts | Notes |

|---|---|---|---|

| Hydroxyl Protection | Protect hydroxyl groups to prevent side reactions | Silyl ethers, acetals | Ensures selectivity in reduction |

| Ester Hydrolysis | Convert esters to free hydroxyl groups | Acidic or basic hydrolysis agents | Prepares intermediate for reduction |

| Aldehyde Reduction | Reduce aldehyde to hydroxyl | Pt, Rh, Pd catalysts with H2; Na in ethanol; borohydrides | Critical step for diol formation |

| Deprotection | Remove protecting groups | Acidic or basic conditions | Yields final diol product |

Catalytic Hydrogenolysis of Glycerol to 1,3-Propanediol Derivatives

Another significant preparation route involves the catalytic hydrogenolysis of glycerol, a renewable and abundant feedstock. This method is particularly relevant for producing 1,3-propanediol and its derivatives, including those with pyridinyl substituents, by modifying the glycerol backbone.

Dehydration of Glycerol: Glycerol undergoes dehydration on acidic sites of heterogeneous catalysts to form 3-hydroxypropionaldehyde (3-HPA), an important intermediate.

Hydrogenation of 3-HPA: The intermediate 3-HPA is then hydrogenated on metallic sites (commonly noble metals such as Pt, Ru, or Pd) to yield 1,3-propanediol derivatives.

Catalyst Development: Recent advances focus on optimizing catalysts to improve selectivity and yield, including bimetallic catalysts and supports that enhance activity and stability.

This approach is environmentally friendly and aligns with green chemistry principles, as it utilizes biomass-derived glycerol and avoids harsh chemical reagents. However, it requires precise control of reaction conditions to minimize by-products and maximize the desired diol formation.

Table 2: Catalytic Hydrogenolysis Parameters for Glycerol to 1,3-Propanediol

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Catalyst Type | Pt/WO3, Ru/C, Pd-based catalysts | Influences activity and selectivity |

| Temperature | 180–250 °C | Higher temp increases rate but may cause side reactions |

| Pressure (H2) | 20–60 bar | Higher pressure favors hydrogenation |

| Reaction Time | 2–6 hours | Longer time increases conversion |

| Solvent | Water or aqueous phase | Affects catalyst stability and product separation |

Synthetic Procedures Involving Nucleophilic Substitution and Aldol Condensation

Some synthetic routes to 1,3-propanediol derivatives with pyridinyl groups involve nucleophilic substitution reactions and aldol condensation steps:

Aldol Condensation: Formaldehyde and acetaldehyde can undergo liquid-phase self-aldol condensation to form 3-HPA, which is a key intermediate.

Nucleophilic Substitution: Introduction of the 3-pyridinyl moiety can be achieved by nucleophilic substitution on appropriately functionalized intermediates.

Crystallization and Purification: The final product is often isolated by crystallization from solvents such as chloroform or dichloromethane, followed by drying under vacuum to obtain high-purity compounds.

Preparation of Energetic Derivatives (e.g., Trinitrate Esters)

For specialized applications, such as energetic materials, 1,3-propanediol derivatives can be further nitrated:

Nitration: Treatment of 2-(hydroxymethyl)-1,3-propanediol with excess anhydrous nitric acid in the presence of a water absorber (e.g., fuming sulfuric acid) at low temperatures (10–15 °C) leads to the formation of trinitrate esters.

Phase Separation: Use of immiscible solvents like methylene chloride facilitates removal of the nitrate ester from the acid phase.

Purification: The product is purified by neutralization, drying, and solvent evaporation.

This process is carefully controlled to maintain stability and safety, as the nitrate esters are energetic and sensitive compounds.

Summary Table: Comparison of Preparation Methods for 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)-

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Reduction of Aldehydes | Multi-step with protection, hydrolysis, reduction | High purity, adaptable to derivatives | Requires multiple steps, use of catalysts |

| Catalytic Hydrogenolysis of Glycerol | Uses renewable glycerol, heterogeneous catalysts | Environmentally friendly, scalable | Catalyst cost, reaction control needed |

| Aldol Condensation & Nucleophilic Substitution | Formation of intermediates via condensation and substitution | Versatile for functionalization | May require complex purification |

| Nitration for Energetic Derivatives | Controlled nitration to form nitrate esters | Produces specialized energetic materials | Safety concerns, sensitive intermediates |

| Microbial Biosynthesis (Research) | Enzymatic conversion of glycerol | Green, sustainable | Low yield, requires genetic engineering |

Chemical Reactions Analysis

Oxidation Reactions

The three hydroxyl groups enable oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 2-(3-pyridinyl)glutaric acid | Complete oxidation of primary alcohols |

| CrO₃ | Anhydrous acetone | 3-pyridinyl ketone derivatives | Selective oxidation of secondary alcohols |

| H₂O₂/Cu(II) | Basic aqueous solution | Partially oxidized dihydroxy ketones | Mild oxidation preserves pyridine ring |

Oxidation preferentially targets primary hydroxyl groups, forming carboxylic acids or ketones depending on substituent positions. The pyridine ring remains stable under these conditions.

Reduction Reactions

The compound undergoes selective hydrogenation:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | Partially reduced diol intermediates | 68% |

| LiAlH₄ | Diethyl ether, reflux | Fully saturated pyrolidine derivative | 92% |

| H₂/Pd-C | Ethanol, 50 psi | Tetrahydro-pyridine diol | 85% |

Reduction of the pyridine ring to pyrolidine requires harsh conditions (e.g., LiAlH₄ or catalytic hydrogenation) .

Acid-Base Reactions

The pyridine nitrogen participates in protonation and coordination:

Table: Reaction with nitric acid

Reaction:

| Parameter | Value |

|---|---|

| ΔH° (enthalpy change) | -11.3 kJ/mol |

| Solvent | Water |

| Product | Nitrated pyridine-diol |

This exothermic reaction forms stable nitro derivatives under mild conditions .

Substitution Reactions

Halogenation and alkylation occur at hydroxyl sites:

| Reagent | Position Modified | Product | Application |

|---|---|---|---|

| SOCl₂ | Primary -OH groups | Chlorinated pyridine-diol | Pharmaceutical intermediates |

| (CH₃)₂SO₄ | Secondary -OH groups | Methyl ether derivatives | Polymer crosslinking agents |

| PCl₅ | All -OH groups | Fully substituted phosphate ester | Flame retardant formulations |

Selectivity depends on steric effects: primary hydroxyls react faster than the sterically hindered secondary group .

Coordination Chemistry

The pyridine nitrogen acts as a ligand for metal complexes:

| Metal Ion | Coordination Mode | Complex Stability (log K) |

|---|---|---|

| Cu²⁺ | Bidentate (N,O) | 8.9 ± 0.2 |

| Fe³⁺ | Tridentate (N,O,O) | 12.1 ± 0.3 |

| Zn²⁺ | Monodentate (N) | 5.4 ± 0.1 |

These complexes show potential in catalysis and metal-organic frameworks (MOFs) .

Thermal Decomposition

Thermogravimetric analysis (TGA) data:

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 150–200°C | 18% | Dehydration of hydroxyl groups |

| 250–300°C | 45% | Pyridine ring decomposition |

| >300°C | 37% | Carbonization of residual structure |

Dehydration precedes aromatic ring breakdown, consistent with similar diol-pyridine hybrids.

Key Reactivity Insights:

-

Hydroxyl groups : Participate in esterification, etherification, and oxidation.

-

Pyridine ring : Enables electrophilic substitution (e.g., nitration) and metal coordination.

-

Steric effects : Secondary hydroxyl at C2 shows reduced reactivity compared to primary groups.

This compound’s multifunctional design supports applications ranging from asymmetric catalysis to bioactive molecule synthesis, with reactivity finely tunable via reaction conditions .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound has shown potential in drug development due to its ability to interact with biological systems effectively. It serves as a building block for the synthesis of various pharmacologically active compounds. For example, derivatives of this compound have been investigated for their efficacy as anti-inflammatory agents and in treating neurological disorders due to their ability to cross the blood-brain barrier .

2. Micelle Formation for Drug Delivery

Recent studies have demonstrated that 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- can be incorporated into miktoarm star polymers, enhancing drug encapsulation efficiency and release profiles. These polymers have been utilized to deliver chemotherapeutic agents like doxorubicin effectively, showcasing their potential in targeted cancer therapies .

Material Science Applications

1. Polymer Production

The compound is also utilized in the production of advanced polymers. Its hydroxymethyl groups can participate in polymerization reactions, leading to the formation of polyurethanes and other functional materials. These polymers exhibit desirable properties such as flexibility and durability, making them suitable for coatings and adhesives .

2. Plasticizers in Propellant Formulations

Another significant application is as a plasticizer in propellant formulations. The compound's stability and compatibility with various oxidizers make it an excellent candidate for enhancing the performance of solid rocket propellants while improving safety during storage .

Case Study 1: Drug Delivery Systems

A study published in MDPI highlighted the use of miktoarm star polymers incorporating 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- for drug delivery applications. The research indicated that these polymers achieved high drug loading efficiencies and demonstrated controlled release characteristics, significantly improving therapeutic outcomes for cancer treatments .

Case Study 2: Polymer Coatings

Research conducted on the use of this compound in polymer coatings revealed that it enhances adhesion properties and resistance to environmental degradation. The study showed that coatings formulated with this compound exhibited improved lifespan and performance compared to traditional formulations .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Enhanced bioavailability |

| Micelle formation for drug delivery | Improved encapsulation efficiency | |

| Material Science | Polymer production | Flexibility and durability |

| Plasticizers in propellant formulations | Increased safety and performance |

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Features of 1,3-Propanediol Derivatives

Key Observations :

- Aromatic vs. Aliphatic Substituents: The 3-pyridinyl group distinguishes the target compound from aliphatic derivatives like Tris or ethyl-substituted analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Polarity and Solubility : The 3-pyridinyl group likely reduces water solubility compared to Tris (log Kow -1.56 vs. estimated 0.5–1.2 for the target compound) due to increased hydrophobicity. However, the diol backbone retains moderate solubility.

- Stability : Pyridinyl-substituted diols are expected to be more stable than ester-containing derivatives (e.g., triacetoacetate in ) but may exhibit pH sensitivity due to the pyridine nitrogen’s basicity.

Key Research Findings

Antioxidant Potential: Diols with aromatic substituents (e.g., benzofuranyl in ) show SOD-like activity. The 3-pyridinyl group’s electron-withdrawing nature may modulate redox behavior .

Thermal Stability : Ethyl- and hydroxymethyl-substituted diols () decompose at ~200–250°C, while pyridinyl derivatives likely exhibit higher thermal stability due to aromaticity.

Biological Activity

1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Mechanisms of Biological Activity

The biological activity of 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.

- Antitumor Potential : Shows promise in inhibiting cancer cell proliferation in vitro.

- Neuroprotective Effects : Demonstrates potential in protecting neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This indicates that the compound has potential as a natural antimicrobial agent.

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- resulted in a dose-dependent decrease in cell viability. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

Research investigating neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The following results were noted:

- Reduction in Reactive Oxygen Species (ROS) : A significant decrease was observed (p < 0.05).

- Improvement in Cell Viability : Enhanced survival rates of neuronal cells by approximately 40% compared to control groups.

Q & A

Q. How can the structure of 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- be confirmed using spectroscopic methods?

- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS). For NMR, focus on the pyridinyl proton signals (δ 8.5–9.0 ppm) and hydroxyl/methylene groups (δ 3.5–4.5 ppm). Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations). HRMS should match the exact molecular weight (C₉H₁₃NO₃: calculated [M+H]⁺ = 196.0974). Cross-validate with infrared spectroscopy (IR) to confirm hydroxyl (3200–3600 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .

Q. What experimental design strategies optimize the synthesis of this compound?

- Methodological Answer: Use fractional factorial design (FFD) to screen critical variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2⁴⁻¹ FFD can identify significant factors affecting yield. Follow up with response surface methodology (RSM) to model interactions and optimize conditions. Replicate center points (5 replicates) to estimate experimental error and validate ANOVA assumptions (p < 0.05). Pareto charts of standardized effects (coefficient/standard error) help prioritize variables .

Q. How are key physicochemical properties (e.g., density, viscosity) measured experimentally?

- Methodological Answer: Density is measured using a vibrating-tube densimeter at controlled temperatures (e.g., 288.15–333.15 K). Viscosity is determined via capillary viscometers or rotational rheometers. Surface tension can be assessed using the pendant drop method. For binary mixtures (e.g., with 1,3-diaminopropane), excess molar volumes and viscosity deviations are calculated to study molecular interactions. Ensure calibration with reference liquids (e.g., water, ethanol) and report uncertainties (±0.0001 g/cm³ for density) .

Advanced Research Questions

Q. How can solubility in polar/apolar solvents be systematically analyzed?

- Methodological Answer: Use the shake-flask method: saturate solvents (e.g., water, ethanol, hexane) with the compound, equilibrate at 25°C for 24 hours, and quantify dissolved material via UV-Vis spectroscopy (λmax for pyridinyl groups ~260 nm). Calculate Hansen solubility parameters (δd, δp, δh) to correlate solubility with solvent polarity. For ionic liquids, measure activity coefficients using inverse gas chromatography .

Q. What methodologies resolve contradictions in catalytic efficiency data during synthesis?

- Methodological Answer: Apply statistical analysis (ANOVA) to identify outliers or confounding variables. For example, if catalyst loading shows inconsistent effects, test for interactions with temperature using a full factorial design. Use residual plots to check homoscedasticity and leverage Cook’s distance to detect influential data points. Replicate disputed conditions with stricter environmental controls (e.g., inert atmosphere, moisture-free reagents) .

Q. How is thermal stability evaluated, and what decomposition pathways are identified?

- Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen/air (heating rate 10°C/min, 25–600°C) to determine decomposition onset temperature. Couple with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. Analyze evolved gases via TGA-FTIR or pyrolysis-GC/MS to identify fragments (e.g., CO₂ from carboxyl groups, NH₃ from pyridine degradation). Kinetic studies (e.g., Flynn-Wall-Ozawa method) model activation energy for decomposition steps .

Q. What computational approaches predict intermolecular interactions with biological targets?

- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Glide) to screen binding affinities with proteins (e.g., kinases or receptors with pyridine-binding pockets). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA/GBSA. Cross-reference with QSAR models to predict pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.